ethyl 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate
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Description
Synthesis Analysis
The synthesis of ethyl 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate and related derivatives often involves multi-component reactions, including cyclization and condensation processes. One method achieved the synthesis of piperazine derivatives through a four-component cyclocondensation, using catalysts in ethanol, indicating a versatile approach to synthesizing such compounds (Rajkumar et al., 2014).
Molecular Structure Analysis
Structural analysis of piperazine derivatives, including ethyl 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate, involves spectroscopic methods and sometimes X-ray crystallography. These analyses provide insights into the molecular conformations, bonding interactions, and overall geometries of the compounds. For example, complexes formed by related piperazine derivatives with metals have been characterized, revealing their potential for forming stable complexes with various geometries (Prakash et al., 2014).
Chemical Reactions and Properties
Ethyl 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. It can participate in decyclization reactions with secondary amines to yield N,N′-disubstituted piperazine derivatives, showcasing its reactivity and potential for further chemical modification (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, including this compound, are crucial for understanding their behavior in different environments. These properties can include melting points, boiling points, solubility in various solvents, and more. While specific data on ethyl 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate may be limited, related research on piperazine derivatives provides a foundation for inferring its physical characteristics.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, define the chemical behavior of ethyl 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate. Studies on similar compounds have explored their reactions with amines, acids, and various organic reagents, offering insights into their potential chemical versatility and application in synthesis (Faizi et al., 2016).
Mechanism of Action
While the specific mechanism of action for ethyl 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate is not mentioned in the sources, compounds with similar structures have been studied for their bioactivity. For instance, 4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole derivatives have been identified as Salmonella biofilm inhibitors .
Future Directions
The future directions for research on ethyl 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylate and similar compounds could involve further exploration of their bioactivity. For example, research has identified similar compounds as potential inhibitors of Salmonella biofilms . Further optimization and more detailed studies could provide valuable insights into the potential applications of these compounds.
properties
IUPAC Name |
ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-16(19)18-13-11-17(12-14-18)10-6-9-15-7-4-3-5-8-15/h3-9H,2,10-14H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZFZKQYQJLNKE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxylate |
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